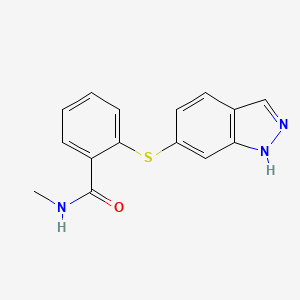

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-indazol-6-ylsulfanyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFLDDCNCFRBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Profile of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a chemical entity primarily recognized as a process-related impurity and potential metabolite of Axitinib, a potent second-generation tyrosine kinase inhibitor. Marketed as Inlyta®, Axitinib is a cornerstone in the treatment of advanced renal cell carcinoma (RCC). Understanding the biological profile of its impurities, such as this compound (also identified as Axitinib Impurity B or Axitinib Impurity 8), is crucial for a comprehensive assessment of the drug's safety and efficacy.

Despite extensive investigation, publicly accessible literature does not contain specific quantitative data on the biological targets, inhibitory activity (e.g., IC50, Ki), or detailed experimental protocols for this compound itself. The available research predominantly focuses on the parent compound, Axitinib, and its primary mechanisms of action.

This technical guide, therefore, provides an in-depth overview of the biological targets and relevant signaling pathways of Axitinib . This information serves as a critical reference point for researchers investigating the potential biological implications of its structural analogs and related impurities.

Biological Targets of the Parent Compound: Axitinib

Axitinib is a multi-targeted tyrosine kinase inhibitor, with its primary therapeutic effects attributed to the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).

Quantitative Inhibitory Activity of Axitinib

The following table summarizes the in vitro inhibitory activity of Axitinib against its principal kinase targets.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-1 | 1.2 | [1] |

| VEGFR-2 | 0.2 | [1] |

| VEGFR-3 | 0.1 - 0.3 | [1] |

| PDGFRβ | 1.6 | Data derived from related literature |

| c-KIT | 1.7 | Data derived from related literature |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways Modulated by Axitinib

The primary signaling pathway disrupted by Axitinib is the VEGF signaling cascade, which is fundamental for angiogenesis—the formation of new blood vessels. By inhibiting VEGFRs, Axitinib effectively blocks downstream signaling, leading to an anti-angiogenic and anti-tumor effect.

Experimental Protocols for Kinase Inhibition Assays (General Methodology)

While specific protocols for this compound are unavailable, the following provides a generalized workflow for assessing the inhibitory activity of a compound against a target kinase, such as VEGFR-2, based on standard industry practices.

Key Methodological Steps:

-

Compound Preparation: The test compound, this compound, would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions would then be prepared to determine a dose-response curve.

-

Reaction Setup: A reaction buffer containing the purified recombinant kinase (e.g., VEGFR-2), a specific substrate (often a synthetic peptide), and adenosine triphosphate (ATP) would be prepared.

-

Incubation: The diluted compound would be added to the reaction mixture and incubated for a specific period to allow for kinase activity.

-

Detection: A detection reagent is added to measure the extent of the kinase reaction. This is often based on quantifying the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Analysis: The signal (e.g., luminescence) is measured, and the percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

While this compound is identified as a known impurity of Axitinib, there is a notable absence of public data regarding its specific biological targets and potency. The information provided herein on the parent compound, Axitinib, offers a valuable framework for understanding the potential, albeit likely significantly less potent, biological activity of this impurity.

Future research efforts should be directed towards the synthesis and comprehensive biological evaluation of this compound. Such studies would involve in vitro kinase screening against a panel of kinases, including VEGFRs, to determine its inhibitory profile and IC50 values. Cellular assays to assess its effects on angiogenesis and tumor cell proliferation would also be crucial. This would provide a clearer understanding of its pharmacological relevance and contribute to the overall safety assessment of Axitinib.

References

An In-depth Technical Guide on 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide (Axitinib) and its Interaction with FLT3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, a compound also known as Axitinib. While investigated for its potential interaction with various kinases, this document clarifies its primary mechanism of action and details its limited inhibitory effect on FMS-like tyrosine kinase 3 (FLT3). All data is presented to facilitate understanding and further research in the field of kinase inhibition.

Core Compound and Primary Mechanism of Action

This compound, or Axitinib, is a potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which play a crucial role in angiogenesis, the formation of new blood vessels required for tumor growth. Axitinib competitively binds to the ATP-binding site of VEGFRs, inhibiting their autophosphorylation and downstream signaling. In addition to VEGFRs, Axitinib also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-Kit at nanomolar concentrations.

Quantitative Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Axitinib against various kinases, highlighting its high potency for VEGFRs and significantly lower activity against FLT3.

| Kinase Target | IC50 (nM) | Reference |

| VEGFR1 | 0.1 | |

| VEGFR2 | 0.2 | |

| VEGFR3 | 0.1-0.3 | |

| PDGFRβ | 1.6 | |

| c-Kit | 1.7 | |

| FLT3 | >1000 |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the activity of kinase inhibitors like Axitinib.

Synthesis of this compound (Axitinib)

The synthesis of Axitinib has been described in several publications and patents. A common route involves a multi-step process that includes palladium-catalyzed cross-coupling reactions. One reported method involves a Migita coupling followed by a Heck reaction to construct the core structure.

Illustrative Synthetic Scheme:

-

Step 1: S-Arylation (Migita Coupling): Reaction of 3-iodo-1H-indazole with 2-mercapto-N-methylbenzamide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) with a mild base (e.g., NaHCO₃) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).

-

Step 2: Heck Reaction: The intermediate from the previous step is coupled with 2-vinylpyridine, again using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand, to yield Axitinib. In some procedures, in situ acylation of the indazole nitrogen is performed to facilitate the reaction and prevent side products.

-

Step 3: Purification: The final product is purified through crystallization. The process may involve the use of specific solvents and seeding to obtain the desired polymorphic form.

Note: This is a generalized description. For detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is recommended to consult the primary literature, such as Organic Process Research & Development 2014, 18, 266–274 and U.S. Patent 6,534,524.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials: Recombinant FLT3 and VEGFR kinases, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), ATP, substrate (e.g., a generic tyrosine kinase peptide), Axitinib, and ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare serial dilutions of Axitinib in kinase buffer.

-

In a 384-well plate, add the kinase, the substrate/ATP mix, and the Axitinib dilutions.

-

Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Phosphorylation Assay (Western Blot)

This method is used to determine the effect of the inhibitor on the phosphorylation status of the target kinase and downstream signaling proteins within intact cells.

-

Cell Lines: Human leukemia cell lines expressing FLT3 (e.g., MV4-11, MOLM-13) or endothelial cells (e.g., HUVEC) for VEGFR studies.

-

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere or grow to a suitable density. Treat the cells with various concentrations of Axitinib for a specified duration (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, etc., overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with the inhibitor.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to grow overnight.

-

Treat the cells with a range of concentrations of Axitinib and incubate for a period of 48-72 hours.

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Visualizations: Signaling Pathways and Experimental Workflow

FLT3 Signaling Pathway and Point of (Weak) Inhibition

The following diagram illustrates the canonical FLT3 signaling pathway, which is constitutively activated in certain leukemias, and the point where Axitinib would exert its inhibitory effect, albeit weakly.

Caption: FLT3 signaling pathway and the weak inhibitory action of Axitinib.

Primary Signaling Pathway of Axitinib Action

This diagram shows the primary mechanism of action of Axitinib through the potent inhibition of VEGFR signaling.

Caption: Primary mechanism of Axitinib via potent VEGFR inhibition.

Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing a kinase inhibitor from in vitro assays to cellular effects is depicted below.

Caption: Workflow for kinase inhibitor characterization.

Conclusion

This compound (Axitinib) is a highly potent inhibitor of VEGFRs, with established use in cancer therapy due to its anti-angiogenic properties. While its structural motifs are common in kinase inhibitors, comprehensive biochemical data demonstrates that it is not a potent inhibitor of FLT3. For researchers investigating FLT3-driven malignancies, this compound would not be a suitable candidate for direct FLT3 targeting. However, the detailed methodologies and understanding of its polypharmacology are valuable for the broader field of drug development and kinase inhibitor research. Future studies could explore its effects in contexts where both VEGFR and weak FLT3 modulation might be relevant, but its primary classification remains a potent anti-angiogenic agent.

Biological Activity of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, a recognized process-related impurity of the multi-targeted tyrosine kinase inhibitor Axitinib (marketed as Inlyta®), is a molecule of interest in pharmaceutical development and quality control. This technical guide synthesizes the currently available public information regarding its biological activity. Despite its structural relationship to Axitinib and the broader class of indazole-based kinase inhibitors, a comprehensive public data set on the specific biological effects of this compound is notably absent. This document outlines its chemical identity and context as a pharmaceutical impurity and highlights the significant gap in the literature concerning its pharmacological profile.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring an indazole core linked via a thioether bridge to an N-methyl-benzamide group. It is most commonly referred to in the scientific and regulatory literature as "Axitinib Impurity B".

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃OS | PubChem[1] |

| Molecular Weight | 283.4 g/mol | PubChem[1] |

| CAS Number | 944835-85-2 | PubChem[1] |

| Synonyms | Axitinib Impurity B, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide | PubChem[1] |

Context as an Impurity of Axitinib

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.[2] this compound is identified as a process-related impurity that can arise during the synthesis of Axitinib. As with any pharmaceutical impurity, its potential biological activity is a critical consideration for drug safety and quality assurance. Regulatory guidelines necessitate the characterization and control of such impurities in the final drug product.

Review of Biological Activity Data

A thorough review of the public scientific literature, patent databases, and regulatory documents reveals a significant lack of specific data on the biological activity of this compound. While extensive research has been conducted on the parent compound, Axitinib, and other indazole derivatives, this specific impurity has not been the subject of published pharmacological studies.

Kinase Inhibition Profile

There is no publicly available data detailing the kinase inhibitory activity of this compound. The indazole scaffold is a common feature in many kinase inhibitors, suggesting that this compound could potentially interact with protein kinases. However, without experimental evidence, any potential targets or inhibitory concentrations remain speculative.

Cellular and In Vivo Activity

No studies have been published that describe the effects of this compound on cell lines or in animal models. Therefore, information regarding its potential efficacy, toxicity, or pharmacokinetic and pharmacodynamic properties is not available.

Genotoxicity

The genotoxicity of the parent drug, Axitinib, has been assessed.[3] However, specific genotoxicity data for this compound has not been made publicly available in the reviewed documents.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, there are no specific experimental protocols to report. For researchers intending to investigate the biological profile of this compound, standard assays would be required, such as:

-

Kinase Screening Panels: To determine its inhibitory activity against a broad range of protein kinases.

-

Cell-Based Proliferation and Viability Assays: Using various cancer cell lines to assess its cytotoxic or cytostatic effects.

-

In Vitro ADME and In Vivo Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion properties.

-

Genotoxicity Assays: Such as the Ames test and in vitro micronucleus assay, to evaluate its mutagenic and clastogenic potential.

Signaling Pathways and Logical Relationships

As there is no experimental data on the biological targets or effects of this compound, it is not possible to generate diagrams of its signaling pathways or experimental workflows without resorting to speculation. The creation of such diagrams would require initial screening data to identify its molecular targets.

A logical workflow for the initial biological characterization of this compound can be conceptualized as follows:

Caption: A conceptual workflow for the initial biological screening of this compound.

Conclusion and Future Directions

References

In Vitro Profile of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Review of Available Data

An extensive review of scientific literature and databases reveals a significant lack of publicly available in vitro studies, quantitative data, and defined signaling pathways for the compound 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. This molecule is most prominently identified as "Axitinib Impurity B," a substance related to the potent VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor, Axitinib.

Currently, information regarding the biological activity of this compound is not available in the public domain. Research and documentation primarily focus on its chemical synthesis, characterization, and detection as an impurity in the manufacturing and degradation of Axitinib. There are no detailed experimental protocols for in vitro assays or specific quantitative data such as IC50, Ki, or EC50 values associated with this compound. Consequently, its mechanism of action and any potential signaling pathway interactions remain uncharacterized.

For researchers, scientists, and drug development professionals interested in the biological effects of related compounds, a thorough investigation of the parent drug, Axitinib, is recommended. Axitinib has been extensively studied in vitro and is known to be a potent inhibitor of VEGFR-1, -2, and -3, which play crucial roles in angiogenesis, the formation of new blood vessels.

Due to the absence of specific in vitro data for this compound, this guide cannot provide the requested tables of quantitative data, detailed experimental protocols, or signaling pathway diagrams. Further research is required to elucidate the pharmacological profile of this specific molecule.

Methodological & Application

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide synthesis protocol

Application Notes and Protocols

Topic: Synthesis Protocol for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic small molecule of interest in medicinal chemistry and drug discovery. Its core structure, featuring an indazole moiety linked via a thioether bridge to an N-methylbenzamide group, is found in several biologically active compounds. Notably, this compound is structurally related to Axitinib, a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). Axitinib is approved for the treatment of advanced renal cell carcinoma, and its mechanism of action involves the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1][2][3][4] The synthesis of analogs like this compound is valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents targeting similar pathways.

Quantitative Data Summary

The following table summarizes the key physical properties and expected outcomes for the synthetic route. Yields and purity are estimates based on similar reactions in the literature and should be considered theoretical targets.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Purity |

| 6-Amino-1H-indazole | 1 | C₇H₇N₃ | 133.15 | N/A (Starting Material) | >98% |

| 1H-Indazole-6-diazonium salt | Int-1 | C₇H₅N₄⁺ | 145.15 | In situ | In situ |

| O-Ethyl S-(1H-indazol-6-yl) carbonodithioate | Int-2 | C₁₀H₁₀N₂OS₂ | 238.33 | 70-80% | >95% |

| 6-Mercapto-1H-indazole | 2 | C₇H₆N₂S | 150.20 | 85-95% | >95% |

| 2-Fluoro-N-methylbenzamide | 3 | C₈H₈FNO | 153.16 | N/A (Starting Material) | >98% |

| This compound | 4 | C₁₅H₁₃N₃OS | 283.35 | 75-85% | >98% |

Proposed Synthesis Workflow

The overall synthetic strategy is depicted below. The process begins with the conversion of commercially available 6-amino-1H-indazole to the key 6-mercapto-1H-indazole intermediate via a Sandmeyer-type reaction. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-fluoro-N-methylbenzamide to yield the final product.

Caption: Proposed two-part synthesis workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-Mercapto-1H-indazole (2)

This part describes the conversion of 6-amino-1H-indazole to 6-mercapto-1H-indazole.

Materials:

-

6-Amino-1H-indazole (1 )

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Potassium ethyl xanthate (C₂H₅OCS₂K)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Diethyl ether

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization of 6-Amino-1H-indazole:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-amino-1H-indazole (1 ) (1.0 eq) in a solution of water and concentrated HCl (e.g., 3M HCl).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for 30-45 minutes after the addition is complete. The formation of the diazonium salt (Int-1 ) is typically observed by a change in color and consistency.

-

-

Formation of Xanthate Intermediate:

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in a minimum amount of cold water.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution at 0-5 °C with vigorous stirring.

-

A precipitate, O-ethyl S-(1H-indazol-6-yl) carbonodithioate (Int-2 ), should form.

-

Continue stirring the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and air dry.

-

-

Hydrolysis to 6-Mercapto-1H-indazole:

-

Place the dried xanthate intermediate (Int-2 ) in a round-bottom flask.

-

Add an aqueous solution of NaOH or KOH (e.g., 2-3 M) and an alcohol co-solvent like ethanol if needed to improve solubility.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with cold dilute HCl to a pH of ~5-6.

-

The product, 6-mercapto-1H-indazole (2 ), will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

-

Part 2: Synthesis of this compound (4)

This part details the SNAr coupling of the synthesized thiol with 2-fluoro-N-methylbenzamide.

Materials:

-

6-Mercapto-1H-indazole (2 )

-

2-Fluoro-N-methylbenzamide (3 )

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-mercapto-1H-indazole (2 ) (1.0 eq), 2-fluoro-N-methylbenzamide (3 ) (1.1 eq), and potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

Add anhydrous DMF or DMSO via syringe to dissolve/suspend the reagents.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, typically using a solvent system such as hexanes/ethyl acetate, to afford the pure this compound (4 ).

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Context: VEGFR Signaling Pathway

The target molecule is an analog of Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). The VEGFR signaling pathway is a critical regulator of angiogenesis.[2][3][5] Inhibition of this pathway is a key strategy in cancer therapy to prevent tumor growth and metastasis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, which is a primary target of Axitinib.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Axitinib and its analogs.

References

- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide and Related Kinase Inhibitors

Disclaimer: Direct experimental data for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is limited in publicly available literature. This compound is structurally related to Axitinib, a potent and well-characterized inhibitor of vascular endothelial growth factor receptors (VEGFRs). Therefore, these application notes and protocols are based on the experimental use of Axitinib and provide a framework for the investigation of similar indazole-based compounds.

Introduction

This compound belongs to a class of indazole derivatives that have shown significant activity as kinase inhibitors.[1] While this specific molecule is identified as an impurity of the drug Axitinib, its core structure is a key pharmacophore in the development of targeted cancer therapies.[2] Axitinib is a potent inhibitor of VEGFRs 1, 2, and 3, playing a crucial role in blocking angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][3] This document provides detailed protocols for in vitro and in vivo assays commonly used to characterize the activity of such kinase inhibitors, using Axitinib as a representative agent. Additionally, as other indazole derivatives have been shown to target FMS-like tyrosine kinase 3 (FLT3), a key player in acute myeloid leukemia (AML), information on the FLT3 signaling pathway is also included.[4][5]

Data Presentation: In Vitro Inhibitory Activity of Axitinib

The following tables summarize the inhibitory potency of Axitinib against various kinases and cancer cell lines, providing a benchmark for the evaluation of related compounds.

Table 1: Axitinib Kinase Inhibitory Potency

| Target Kinase | IC50 (nM) | Assay System |

| VEGFR1 (Flt-1) | 0.1 | Porcine Aortic Endothelial (PAE) Cells |

| VEGFR2 (KDR/Flk-1) | 0.2 | Porcine Aortic Endothelial (PAE) Cells |

| VEGFR3 (Flt-4) | 0.1-0.3 | Porcine Aortic Endothelial (PAE) Cells |

| PDGFRβ | 1.6 | Porcine Aortic Endothelial (PAE) Cells |

| c-Kit | 1.7 | Porcine Aortic Endothelial (PAE) Cells |

Data compiled from Selleck Chemicals product information.[6]

Table 2: Axitinib Cellular Activity

| Cell Line | Cancer Type | IC50 | Assay Duration |

| A-498 | Renal Cell Carcinoma | 13.6 µM | 96 hours |

| Caki-2 | Renal Cell Carcinoma | 36 µM | 96 hours |

| MGG8 | Glioblastoma Stem Cell | 0.06 µM | 5 days |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.3 µM | 5 days |

| SH-SY5Y | Neuroblastoma | 274 nM | Not Specified |

Data compiled from various preclinical studies.[7][8][9]

Mechanism of Action and Signaling Pathways

Axitinib primarily functions by inhibiting the tyrosine kinase activity of VEGFRs, which blocks downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[3] This ultimately leads to a reduction in tumor angiogenesis.

Caption: VEGFR Signaling Pathway Inhibition by Axitinib.

Given that other indazole-based molecules target FLT3, the following diagram illustrates the FLT3 signaling pathway, which is often constitutively activated in AML.

Caption: FLT3 Signaling Pathway in AML.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay (HTRF-based)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound dilutions.

-

Add the VEGFR-2 kinase and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cells.[7][10]

Materials:

-

Cancer cell line of interest (e.g., A-498 renal cell carcinoma cells)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired duration (e.g., 96 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.[9][11]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human cancer cells (e.g., M24met melanoma cells)

-

Test compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., Axitinib at a specific dose like 30 or 50 mg/kg) or vehicle to the respective groups, typically via oral gavage, once or twice daily.[9][11]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 2-3 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Caption: Preclinical Workflow for Kinase Inhibitor Development.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Cell-based Assays using 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a small molecule inhibitor with potential applications in cancer research and drug discovery. Structurally, it is recognized as an impurity of Axitinib, a potent tyrosine kinase inhibitor. This suggests that this compound may also exhibit kinase inhibitory activity. Based on the activity of structurally related indazole derivatives, a likely target for this compound is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML)[1].

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, with a focus on its potential as an FLT3 inhibitor. The provided protocols will guide researchers in assessing its effects on cell viability, target engagement, and downstream signaling pathways.

Target Profile: FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML[2]. These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, thereby promoting leukemic cell growth and survival[2]. Consequently, FLT3 has emerged as a key therapeutic target in AML.

Data Presentation

While specific experimental data for this compound is not yet publicly available, the following table presents representative data for a structurally related 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative, compound 8r , which is a potent FLT3 inhibitor[1]. Researchers should use these values as a reference and determine the specific IC50 values for this compound experimentally.

Table 1: Inhibitory Activity of a Structurally Related Compound (8r) against FLT3 and its Mutants [1]

| Target | Assay Type | IC50 (nM) |

| FLT3 (Wild-Type) | Kinase Assay | 41.6 |

| FLT3-ITD (W51) | Kinase Assay | 22.8 |

| FLT3-TKD (D835Y) | Kinase Assay | 5.64 |

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Leukemia cell lines (e.g., MV4-11 for FLT3-ITD, HL-60 for wild-type FLT3)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known FLT3 inhibitor like Quizartinib).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

FLT3 Phosphorylation Assay (Western Blot)

This assay directly assesses the inhibitory effect of the compound on the autophosphorylation of the FLT3 receptor.

Materials:

-

MV4-11 cells

-

RPMI-1640 medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed MV4-11 cells and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-FLT3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-FLT3 antibody as a loading control.

-

Quantify the band intensities to determine the inhibition of FLT3 phosphorylation.

Signaling Pathway of FLT3 Inhibition

Caption: Inhibition of the FLT3 signaling pathway.

Downstream Signaling Pathway Analysis (Western Blot)

This protocol is used to investigate the effect of the compound on key downstream signaling molecules of the FLT3 pathway, such as AKT and ERK.

Materials:

-

Same as for the FLT3 Phosphorylation Assay

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

Protocol:

-

Follow the same procedure as the FLT3 Phosphorylation Assay (steps 1-6).

-

Incubate separate membranes with primary antibodies against phospho-AKT, total-AKT, phospho-ERK, and total-ERK overnight at 4°C.

-

Proceed with washing, secondary antibody incubation, and detection as described above (steps 8-11).

-

Analyze the changes in the phosphorylation status of AKT and ERK to confirm the downstream effects of FLT3 inhibition.

Experimental Workflow for Western Blot Analysis

Caption: General workflow for Western Blot analysis.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the biological activities of this compound as a potential kinase inhibitor, with a specific focus on the FLT3 signaling pathway. By employing these cell-based assays, researchers can effectively characterize the compound's potency, target engagement, and mechanism of action, thereby facilitating its further development as a potential therapeutic agent.

References

- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the dissolution of the small molecule inhibitor, 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. This document is intended for researchers, scientists, and drug development professionals utilizing this compound for in vitro studies. The protocol outlines the recommended procedures for preparing stock solutions and diluting to working concentrations for use in biological assays. While specific quantitative solubility data for this compound is not publicly available, a qualitative solubility table based on the general properties of similar heterocyclic small molecules is provided for guidance. Additionally, this document includes a schematic of a potential signaling pathway of interest and a general experimental workflow.

Introduction

This compound is a small molecule belonging to the indazole class of compounds.[1][2] Derivatives of indazole are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors.[3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in experimental settings. This document provides a standardized protocol for the solubilization of this compound to facilitate its use in research and drug development.

Materials and Equipment

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

-

Deionized or distilled water (molecular biology grade)

-

Ethanol (200 proof, absolute)

-

Methanol (ACS grade or higher)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Calibrated pipettes and sterile, nuclease-free pipette tips

-

Sterile microcentrifuge tubes or vials

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Qualitative Solubility Data

| Solvent | Expected Solubility | Remarks |

| Dimethyl sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Moderate to Low | May be suitable for some applications, but lower concentrations are expected compared to DMSO. |

| Methanol | Moderate to Low | Similar to ethanol, may require warming or sonication to fully dissolve. |

| Water | Very Low / Insoluble | The compound is not expected to be soluble in aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The presence of salts may further decrease solubility in aqueous buffers. |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Procedure:

-

Pre-weighing: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.834 mg of the compound (Molecular Weight: 283.4 g/mol ).[1]

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes at room temperature. Avoid excessive heating.

-

Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous buffer for use in biological assays. It is crucial to minimize precipitation of the compound during this process.

Procedure:

-

Thawing: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To minimize the direct addition of a high concentration of DMSO to your final assay, an intermediate dilution step in a co-solvent or the assay buffer can be performed. However, for initial experiments, direct dilution is often used.

-

Final Dilution: Serially dilute the stock solution in the desired aqueous assay buffer (e.g., PBS or cell culture medium) to the final working concentration.

-

Important: When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly by vortexing or pipetting. Avoid adding the buffer to the concentrated DMSO stock, as this can cause localized high concentrations and increase the likelihood of precipitation.

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of DMSO in all experiments.

-

Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation over time.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a potential signaling pathway that may be modulated by this compound and a general experimental workflow for its use.

Caption: Hypothetical inhibition of the FLT3 signaling pathway.

Caption: General experimental workflow for compound dissolution and use.

References

Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide in Cancer Cell Line Studies

Disclaimer: The following application notes and protocols are based on the analysis of structurally similar compounds, particularly kinase inhibitors with an indazole core. As of the date of this document, there is no direct published research on the biological activity of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide in cancer cell lines. This compound is primarily documented as a process impurity of the approved drug Axitinib. The proposed applications and methodologies are therefore hypothetical and intended to guide the initial investigation of this compound.

Introduction

This compound is a small molecule containing an indazole moiety, a privileged scaffold in medicinal chemistry known for its presence in numerous kinase inhibitors. Its structural similarity to known anti-cancer agents suggests its potential as a subject for cancer cell line studies. Based on the activity of related compounds, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival. A primary hypothesized target, given the prevalence of indazole-based compounds as FMS-like tyrosine kinase 3 (FLT3) inhibitors, is the FLT3 signaling pathway, which is frequently dysregulated in Acute Myeloid Leukemia (AML).

Hypothesized Mechanism of Action

Mutations in the FLT3 gene are common in AML, leading to constitutive activation of the receptor tyrosine kinase and subsequent downstream signaling cascades that promote uncontrolled cell growth and inhibit apoptosis. These pathways primarily include the PI3K/AKT and RAS/MAPK pathways. It is hypothesized that this compound may act as an inhibitor of FLT3, thereby blocking these pro-survival signals in cancer cells.

Data Presentation

As no direct experimental data for this compound is available, the following tables present data for structurally related indazole-based FLT3 inhibitors to provide a reference for expected potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of a Structurally Related Compound (8r)

| Kinase Target | IC₅₀ (nM) |

| FLT3 | 41.6 |

| FLT3-ITD (W51) | 22.8 |

| FLT3-TKD (D835Y) | 5.64 |

Data is for compound 8r from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives and is intended for illustrative purposes only.[1]

Table 2: Antiproliferative Activity (GI₅₀) of a Structurally Related Compound (5h) against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | GI₅₀ (µM) |

| HL-60 | Leukemia | < 0.35 |

| MOLM-13 | Leukemia | < 10 |

| MV4-11 | Leukemia | < 10 |

| CCRF-CEM | Leukemia | < 10 |

| THP-1 | Leukemia | < 10 |

Data is for compound 5h from a study on pyrimido[1,2-a]benzimidazole derivatives and is intended for illustrative purposes only.[2]

Experimental Protocols

The following protocols are standard methods to characterize the anticancer properties of a novel compound hypothesized to be a kinase inhibitor.

Experimental Workflow Overview

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MV4-11, MOLM-13 for FLT3-mutated AML)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀/IC₅₀ value.

Western Blot Analysis for Apoptosis and Signaling Pathways

This protocol is for detecting the expression levels of key proteins to assess apoptosis and the inhibition of signaling pathways.

Materials:

-

Cancer cells treated with this compound at various concentrations.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Lysis: Treat cells with the compound for the desired time (e.g., 24-48 hours). Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein levels.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compound on the activity of a specific kinase, such as FLT3.

Materials:

-

Recombinant human FLT3 kinase.

-

Kinase substrate (e.g., a specific peptide or a general substrate like Myelin Basic Protein).

-

This compound.

-

ATP.

-

Kinase reaction buffer.

-

Assay detection kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

Luminometer.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well or 384-well plate, add the kinase, the compound dilutions, and the kinase substrate in the reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity according to the manufacturer's protocol of the chosen detection kit (e.g., by measuring the amount of ADP produced).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

References

Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical scaffold represented by 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is of significant interest in medicinal chemistry. While this specific molecule is identified as a process impurity in the synthesis of the multi-targeted tyrosine kinase inhibitor Axitinib, its structural motifs—the indazole and benzamide moieties—are pivotal pharmacophores in a range of biologically active compounds. Notably, structurally related molecules, such as derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole, have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML).[1][2] This document provides an overview of the application of this scaffold in drug discovery, focusing on its role in the development of FLT3 inhibitors, and includes relevant experimental protocols and data.

Introduction to the 2-(1H-Indazol-6-yl) Scaffold

The compound this compound (PubChem CID: 11716138) is a recognized impurity, specifically Axitinib Impurity B, related to the synthesis of the drug Axitinib.[3] Axitinib itself is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). While the impurity itself is not the primary focus of therapeutic development, its core structure is representative of a class of compounds that have shown significant promise in oncology.

The indazole ring system is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. When coupled with a benzamide group, it provides a versatile scaffold that can be readily modified to achieve desired potency, selectivity, and pharmacokinetic properties. A prime example of the successful application of this scaffold is in the design of inhibitors targeting FLT3, a receptor tyrosine kinase frequently mutated in AML.[1][2]

Application in FLT3 Inhibition for Acute Myeloid Leukemia (AML)

Mutations in FLT3 are a common genetic abnormality in AML and are associated with a poor prognosis.[1] This has made FLT3 a key target for therapeutic intervention. Researchers have successfully optimized the 2-(1H-indazol-6-yl) scaffold to produce highly potent and selective FLT3 inhibitors. These compounds typically feature a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole core, where the benzamide or a related functional group plays a crucial role in binding to the kinase.[1][2]

Signaling Pathway of FLT3 in AML

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, activating mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.

Figure 1: Simplified FLT3 signaling pathway in AML and the point of inhibition.

Quantitative Data: In Vitro Activity of FLT3 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives against wild-type FLT3 and common mutants.[2]

| Compound ID | R Group (Substitution on Benzamide Ring) | FLT3 IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) |

| 8a | 4-fluoro | 12.3 | 1.5 | 1.3 |

| 8r | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2.5 | 0.6 | 0.4 |

| 8s | 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl) | 3.6 | 1.0 | 0.9 |

| 8t | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | 2.5 | 1.1 | 0.6 |

Data extracted from Im, D., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.[2]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors.

General Synthetic Workflow

The synthesis of these inhibitors generally follows a multi-step process, starting from a protected indazole-6-carboxylate. The key steps involve the formation of the benzimidazole core, followed by coupling with various benzoic acids.[2]

Figure 2: General synthetic workflow for 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.

Protocol for Amide Coupling (Step 6): [2]

-

To a solution of the aniline intermediate (1 equivalent) in an appropriate solvent (e.g., DMF or THF), add the desired benzoic acid (1.2 equivalents).

-

Add coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents) and HOBt (hydroxybenzotriazole, 1.2 equivalents).

-

Add a base, such as triethylamine (TEA, 3 equivalents), to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

In Vitro FLT3 Kinase Assay Protocol

This protocol outlines a typical method to determine the IC₅₀ values of the synthesized compounds against FLT3 kinase.

Materials:

-

Recombinant human FLT3 kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compounds dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound solution.

-

Add the FLT3 enzyme and the substrate Poly(Glu, Tyr) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µM final concentration).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent, which converts ADP to ATP.

-

Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the newly synthesized ATP.

-

Measure the luminescence using a plate reader.

-

The inhibitory activity is calculated as a percentage of the control (vehicle-only) activity.

-

Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The this compound structure, while identified as a synthetic impurity, is built from pharmacologically relevant indazole and benzamide moieties. The successful application of this scaffold in the development of potent FLT3 inhibitors for AML highlights its importance and versatility in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers working on the design and evaluation of novel kinase inhibitors based on this privileged scaffold. Further optimization of these compounds could lead to the development of next-generation therapeutics for AML and other malignancies driven by kinase dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H13N3OS | CID 11716138 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Application Notes for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide in In Vivo Animal Models

Introduction

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a chemical compound with the molecular formula C15H13N3OS.[1][2] It is also recognized by its synonyms, including Axitinib Impurity B and Axitinib Impurity 8.[2] While research into related compounds and derivatives is available, specific in vivo animal model data for this compound, including its pharmacokinetics, efficacy, and toxicology, is not extensively documented in publicly accessible scientific literature. This document outlines general considerations and theoretical protocols for researchers and drug development professionals interested in evaluating this compound in preclinical animal studies.

Compound Profile

| Property | Value | Source |

| Molecular Formula | C15H13N3OS | [1][2] |

| Molecular Weight | 283.35 g/mol | PubChem |

| CAS Number | 944835-85-2 | [2] |

Theoretical In Vivo Experimental Design

The following sections propose standardized protocols that can be adapted for the in vivo evaluation of this compound. These are general guidelines and should be tailored to specific research questions and institutional animal care and use committee (IACUC) regulations.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.

Experimental Workflow:

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol:

-

Animal Model: Select a suitable animal model (e.g., male and female Sprague-Dawley rats, 8-10 weeks old).

-

Acclimation: Acclimate animals for at least one week with ad libitum access to food and water. Fast animals overnight before dosing.

-

Dosing Formulation: Prepare a formulation of this compound suitable for the intended route of administration (e.g., dissolved in a vehicle like 0.5% methylcellulose for oral gavage or in a saline/DMSO mixture for intravenous injection).

-

Administration:

-

Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

-

Oral (PO): Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation (Hypothetical):

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.083 | 1.0 |

| AUC(0-inf) (ng*h/mL) | 3000 | 4500 |

| T1/2 (h) | 2.5 | 3.0 |

| CL (L/h/kg) | 0.33 | - |

| Bioavailability (%) | - | 15 |

Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model. The choice of model will depend on the hypothesized mechanism of action of the compound. For instance, if the compound is a suspected kinase inhibitor, a tumor xenograft model might be appropriate.

Experimental Workflow:

Caption: Workflow for a tumor xenograft efficacy study.

Protocol (Tumor Xenograft Model):

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).

-

Cell Line: Select a human cancer cell line relevant to the hypothesized target of the compound.

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Treatment:

-

Treatment Group: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) daily via a suitable route (e.g., oral gavage).

-

Control Group: Administer the vehicle used for the compound formulation.

-

Positive Control: (Optional) Include a group treated with a known standard-of-care agent.

-

-

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

-

Efficacy Calculation: Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation (Hypothetical):

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 | - |

| Compound X | 10 | 1000 | 33.3 |

| Compound X | 30 | 600 | 60.0 |

| Compound X | 100 | 300 | 80.0 |

| Positive Control | Y | 450 | 70.0 |

Toxicology Studies

Objective: To assess the safety profile and potential toxicity of this compound.

Protocol (Acute Toxicity):

-

Animal Model: Use a standard rodent model (e.g., Wistar rats).

-

Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

-

Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

LD50 Determination: Estimate the median lethal dose (LD50).

Protocol (Repeat-Dose Toxicity):

-

Animal Model: Use a relevant rodent and non-rodent species.

-

Dosing: Administer the compound daily for a specified duration (e.g., 28 days).

-

Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption analysis.

-

Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.

-

Histopathology: Perform a full histopathological examination of all major organs and tissues.

-

NOAEL Determination: Determine the No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathway Considerations

As the mechanism of action for this compound is not established, a hypothetical signaling pathway diagram is presented below based on its structural similarity to known kinase inhibitors.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Disclaimer: The information provided in these application notes is for research and development purposes only. All animal experiments must be conducted in compliance with applicable laws and regulations and with approval from an Institutional Animal Care and Use Committee (IACUC). The protocols described are general and may require optimization for specific experimental conditions.

References

Application Note: Spectroscopic Analysis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed spectroscopic data and experimental protocols for the characterization of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, a novel compound with potential applications in drug discovery. The information presented here is intended to serve as a reference for researchers engaged in the synthesis, identification, and evaluation of this and structurally related molecules.

Spectroscopic Data

The structural identity and purity of this compound were confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.10 | br s | 1H | Indazole N-H |

| 8.15 | s | 1H | Indazole C3-H |

| 7.80 | d, J=8.5 Hz | 1H | Indazole C7-H |

| 7.70 | d, J=7.5 Hz | 1H | Benzamide C6'-H |